![molecular formula C22H31NO2 B1385367 4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline CAS No. 1040687-57-7](/img/structure/B1385367.png)
4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline typically involves the reaction of 4-butoxyaniline with 4-(isopentyloxy)benzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or isopentyloxy groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Aniline derivatives with different alkyl or acyl groups.
Scientific Research Applications
4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline has several applications in scientific research, including:
Proteomics Research: It is used as a biochemical tool in the study of protein interactions and functions.
Cancer Research: As a potent inhibitor of the epidermal growth factor receptor (EGFR), it is used in studies related to cancer cell proliferation and signaling pathways.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications in the development of anti-cancer drugs and other pharmaceuticals.
Chemical Biology: It is used in the study of cellular processes and molecular mechanisms involving aniline derivatives.
Mechanism of Action
The primary mechanism of action of 4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline involves the inhibition of the epidermal growth factor receptor (EGFR). By binding to the EGFR, the compound prevents the activation of downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis in cancer cells. The molecular targets and pathways involved include the EGFR tyrosine kinase domain and associated signaling cascades such as the MAPK/ERK pathway.
Comparison with Similar Compounds
Similar Compounds
- 4-Butoxy-N-[4-(methoxy)benzyl]aniline
- 4-Butoxy-N-[4-(ethoxy)benzyl]aniline
- 4-Butoxy-N-[4-(propoxy)benzyl]aniline
Uniqueness
4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopentyloxy group enhances its lipophilicity and may influence its binding affinity to the epidermal growth factor receptor compared to other similar compounds. This unique structure makes it a valuable tool in proteomics and cancer research.
Properties
IUPAC Name |
4-butoxy-N-[[4-(3-methylbutoxy)phenyl]methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-4-5-15-24-22-12-8-20(9-13-22)23-17-19-6-10-21(11-7-19)25-16-14-18(2)3/h6-13,18,23H,4-5,14-17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMGNVHPVPBTAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)OCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
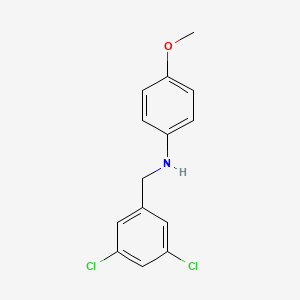
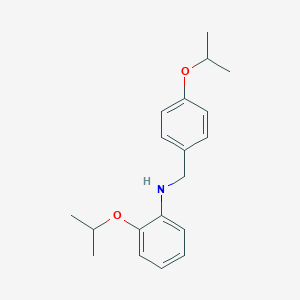
![N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine](/img/structure/B1385287.png)

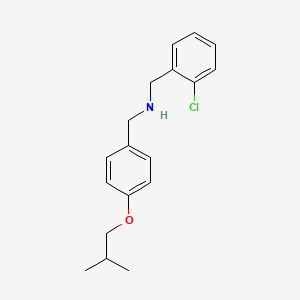
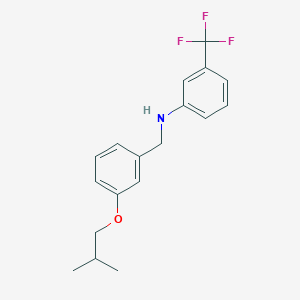
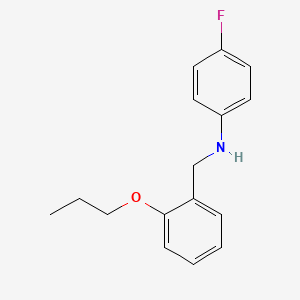
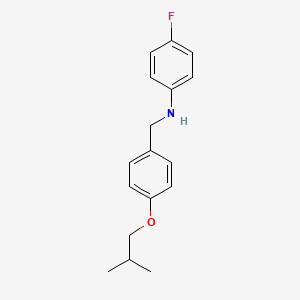
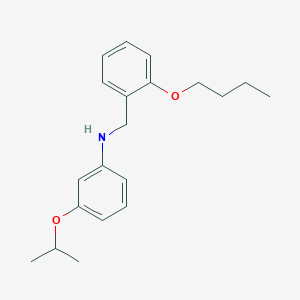
![4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385299.png)
![N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1385300.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-N-(3-chloro-2-methylphenyl)amine](/img/structure/B1385301.png)
-methanamine](/img/structure/B1385302.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B1385307.png)
